molecular formula C13H9FO3 B6373638 5-(4-Carboxyphenyl)-2-fluorophenol CAS No. 1261893-65-5

5-(4-Carboxyphenyl)-2-fluorophenol

Cat. No.: B6373638
CAS No.: 1261893-65-5
M. Wt: 232.21 g/mol
InChI Key: WTGSJORZEPPGIW-UHFFFAOYSA-N
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Description

5-(4-Carboxyphenyl)-2-fluorophenol is an organic compound that features a carboxyphenyl group and a fluorophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 4-carboxyphenylboronic acid as a starting material, which undergoes a Suzuki coupling reaction with 2-fluorophenol under palladium-catalyzed conditions . The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 5-(4-Carboxyphenyl)-2-fluorophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Carboxyphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

5-(4-Carboxyphenyl)-2-fluorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Carboxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function. The carboxyl and phenol groups can form hydrogen bonds with target molecules, while the fluorine atom can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Carboxyphenyl)-2-fluorophenol is unique due to the presence of both a carboxyphenyl group and a fluorophenol groupThe fluorine atom, in particular, can enhance the compound’s stability and alter its electronic properties, making it valuable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

4-(4-fluoro-3-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGSJORZEPPGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684257
Record name 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-65-5
Record name 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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